molecular formula C26H31N3O2S2 B11631789 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 441783-85-3

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11631789
CAS No.: 441783-85-3
M. Wt: 481.7 g/mol
InChI Key: RWOHTRLFXRDBOE-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidine derivatives have been widely studied due to their diverse pharmacological activities.
  • The structure of the compound consists of a pyrimidine core with additional functional groups, including an ethylthio substituent, a pyridine ring, and a hexahydroquinoline moiety.
  • Preparation Methods

    • Synthetic routes for this compound involve the assembly of its various components. While I don’t have specific synthetic details for this exact compound, I can provide general insights.
    • Industrial production methods may include multi-step reactions, starting from commercially available precursors. Researchers often employ techniques like condensation reactions, cyclizations, and functional group transformations.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction. For example:

        Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

        Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).

        Substitution: Substituents can be introduced using nucleophilic or electrophilic substitution reactions.

    • Major products formed will vary based on the reaction type and starting materials.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for designing new molecules with specific properties.
    • In biology, it might be investigated for its interactions with enzymes, receptors, or cellular pathways.
    • In medicine, researchers may explore its potential as an antifibrotic agent or evaluate its effects on specific diseases.
    • In industry, applications could range from materials science to drug development.
  • Mechanism of Action

  • Comparison with Similar Compounds

    Properties

    CAS No.

    441783-85-3

    Molecular Formula

    C26H31N3O2S2

    Molecular Weight

    481.7 g/mol

    IUPAC Name

    4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

    InChI

    InChI=1S/C26H31N3O2S2/c1-6-16-12-17(25(33-16)32-7-2)22-21(24(31)29-20-10-8-9-11-27-20)15(3)28-18-13-26(4,5)14-19(30)23(18)22/h8-12,22,28H,6-7,13-14H2,1-5H3,(H,27,29,31)

    InChI Key

    RWOHTRLFXRDBOE-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=N4)C

    Origin of Product

    United States

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